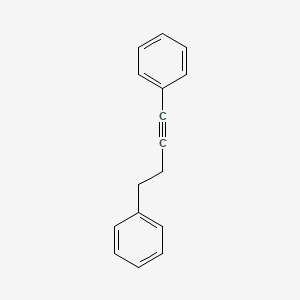
(4-Phenyl-1-butynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-1-butynyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyl group and a butynyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-1-butynyl)benzene typically involves the coupling of phenylacetylene with a halobenzene derivative under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, to facilitate the formation of the carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (4-Phenyl-1-butynyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the triple bond to form (4-Phenyl-1-butyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: (4-Phenyl-1-butyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Phenyl-1-butynyl)benzene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Phenyl-1-butynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions, which can influence its binding to proteins and nucleic acids. Additionally, the presence of the butynyl group can facilitate its involvement in click chemistry reactions, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Phenylacetylene: Shares the phenyl and acetylene groups but lacks the additional benzene ring.
Diphenylacetylene: Contains two phenyl groups connected by a triple bond, similar in structure but with different reactivity.
Styrene: Features a phenyl group attached to an ethylene group, differing in the type of unsaturation.
Uniqueness: (4-Phenyl-1-butynyl)benzene is unique due to its combination of a benzene ring with both a phenyl and a butynyl group, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and materials science .
Properties
CAS No. |
40164-53-2 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-phenylbut-1-ynylbenzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7,13H2 |
InChI Key |
KEHVCLMKULWAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















